Ethyl 3-[(2-amino-4,5-dichlorophenyl)ethynyl]benzoate
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Overview
Description
Ethyl 3-[(2-amino-4,5-dichlorophenyl)ethynyl]benzoate is a chemical compound known for its unique structure and properties It is characterized by the presence of an ethyl ester group attached to a benzoate ring, which is further substituted with a 2-amino-4,5-dichlorophenyl group through an ethynyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2-amino-4,5-dichlorophenyl)ethynyl]benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Ethynyl Intermediate: The ethynyl group is introduced to the benzoate ring through a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Substitution with the Amino Group: The 2-amino-4,5-dichlorophenyl group is then introduced through a nucleophilic substitution reaction, where the amino group replaces a leaving group on the ethynyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2-amino-4,5-dichlorophenyl)ethynyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups or reduce other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where different substituents can replace existing groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Ethyl 3-[(2-amino-4,5-dichlorophenyl)ethynyl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-[(2-amino-4,5-dichlorophenyl)ethynyl]benzoate involves its interaction with molecular targets such as enzymes or receptors. The ethynyl linkage and the dichlorophenyl group play crucial roles in binding to these targets, potentially inhibiting or activating specific pathways. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: A simpler ester with a similar benzoate structure but lacking the ethynyl and dichlorophenyl groups.
Ethyl 3-aminobenzoate: Similar in structure but without the dichlorophenyl substitution.
Ethyl 4-chlorobenzoate: Contains a chlorobenzoate structure but lacks the ethynyl and amino groups.
Uniqueness
Ethyl 3-[(2-amino-4,5-dichlorophenyl)ethynyl]benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the ethynyl linkage and the dichlorophenyl group allows for specific interactions that are not possible with simpler analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
835595-12-5 |
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Molecular Formula |
C17H13Cl2NO2 |
Molecular Weight |
334.2 g/mol |
IUPAC Name |
ethyl 3-[2-(2-amino-4,5-dichlorophenyl)ethynyl]benzoate |
InChI |
InChI=1S/C17H13Cl2NO2/c1-2-22-17(21)13-5-3-4-11(8-13)6-7-12-9-14(18)15(19)10-16(12)20/h3-5,8-10H,2,20H2,1H3 |
InChI Key |
RDFNQZAZNKHWTH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C#CC2=CC(=C(C=C2N)Cl)Cl |
Origin of Product |
United States |
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